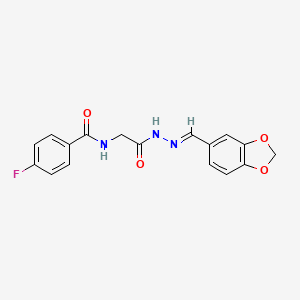![molecular formula C23H19BrN2O3S2 B12024787 (3Z)-1-Benzyl-5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12024787.png)
(3Z)-1-Benzyl-5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-1-Benzyl-5-brom-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-yliden]-1,3-dihydro-2H-indol-2-on ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Benzylgruppe, ein Bromatom und eine Thiazolidinon-Einheit umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3Z)-1-Benzyl-5-brom-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-yliden]-1,3-dihydro-2H-indol-2-on beinhaltet typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Die Schlüsselschritte umfassen die Bildung des Thiazolidinonrings, die Bromierung und die Einführung der Benzylgruppe. Spezifische Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann skalierbare Synthesewege umfassen, die Kosteneffizienz und ökologische Nachhaltigkeit gewährleisten. Techniken wie kontinuierliche Durchflusssynthese und Prinzipien der grünen Chemie können eingesetzt werden, um die Effizienz zu steigern und die Umweltauswirkungen des Produktionsprozesses zu reduzieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(3Z)-1-Benzyl-5-brom-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-yliden]-1,3-dihydro-2H-indol-2-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu verändern.
Substitution: Das Bromatom kann durch andere Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel (z. B. Wasserstoffperoxid), Reduktionsmittel (z. B. Natriumborhydrid) und Nucleophile (z. B. Amine). Reaktionsbedingungen wie Temperatur, Lösungsmittel und pH-Wert werden sorgfältig gesteuert, um die gewünschten Transformationen zu erreichen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, wie z. B. Amine oder Ether.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird (3Z)-1-Benzyl-5-brom-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-yliden]-1,3-dihydro-2H-indol-2-on als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer Synthesewege und die Entwicklung neuartiger Materialien.
Biologie
In der biologischen Forschung kann diese Verbindung auf ihre potenziellen biologischen Aktivitäten untersucht werden, wie z. B. antimikrobielle oder Antikrebsaktivitäten. Forscher untersuchen ihre Wechselwirkungen mit biologischen Zielstrukturen, um ihren Wirkmechanismus und ihr therapeutisches Potenzial zu verstehen.
Medizin
In der Medizin wird das Potenzial der Verbindung als Medikamentenkandidat untersucht. Ihre Fähigkeit, mit spezifischen molekularen Zielstrukturen zu interagieren, macht sie zu einem vielversprechenden Kandidaten für die Entwicklung neuer Arzneimittel.
Industrie
In der Industrie kann (3Z)-1-Benzyl-5-brom-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-yliden]-1,3-dihydro-2H-indol-2-on aufgrund seiner einzigartigen chemischen Eigenschaften bei der Herstellung von fortschrittlichen Materialien wie Polymeren oder Beschichtungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (3Z)-1-Benzyl-5-brom-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-yliden]-1,3-dihydro-2H-indol-2-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann an diese Zielstrukturen binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die an diesen Wechselwirkungen beteiligten Signalwege werden untersucht, um das therapeutische Potenzial der Verbindung zu verstehen und ihre Wirksamkeit und Sicherheit zu optimieren.
Wirkmechanismus
The mechanism of action of (3Z)-1-Benzyl-5-bromo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s therapeutic potential and to optimize its efficacy and safety.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Ethyl acetoacetate
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich (3Z)-1-Benzyl-5-brom-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-yliden]-1,3-dihydro-2H-indol-2-on durch seine einzigartige Kombination aus funktionellen Gruppen und strukturellen Merkmalen aus. Diese Einzigartigkeit ermöglicht spezifische Wechselwirkungen mit molekularen Zielstrukturen und das Potenzial für vielfältige Anwendungen in verschiedenen Bereichen.
Eigenschaften
Molekularformel |
C23H19BrN2O3S2 |
|---|---|
Molekulargewicht |
515.4 g/mol |
IUPAC-Name |
(5Z)-5-(1-benzyl-5-bromo-2-oxoindol-3-ylidene)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H19BrN2O3S2/c24-15-8-9-18-17(11-15)19(21(27)25(18)12-14-5-2-1-3-6-14)20-22(28)26(23(30)31-20)13-16-7-4-10-29-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2/b20-19- |
InChI-Schlüssel |
AWBLPFIMSDNFBV-VXPUYCOJSA-N |
Isomerische SMILES |
C1CC(OC1)CN2C(=O)/C(=C/3\C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)/SC2=S |
Kanonische SMILES |
C1CC(OC1)CN2C(=O)C(=C3C4=C(C=CC(=C4)Br)N(C3=O)CC5=CC=CC=C5)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[({(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B12024727.png)



![[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-propoxybenzoate](/img/structure/B12024741.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12024746.png)
![ethyl [(3Z)-3-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B12024749.png)



![N-(2,5-dimethylphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12024792.png)

![2-Methoxyethyl 2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12024797.png)
